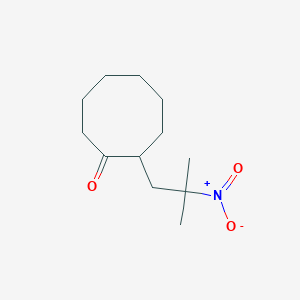
2,3,4,4-Tetramethylcyclohexa-2,5-dien-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,4-Tetramethylcyclohexa-2,5-dien-1-ol is an organic compound with the molecular formula C10H16O It is a derivative of cyclohexadiene, characterized by the presence of four methyl groups and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4-Tetramethylcyclohexa-2,5-dien-1-ol typically involves the alkylation of cyclohexadiene derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexadiene is reacted with methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve low temperatures to control the regioselectivity and yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
2,3,4,4-Tetramethylcyclohexa-2,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: Halogenation and other substitution reactions can occur at the methyl groups or the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Formation of 2,3,4,4-Tetramethylcyclohexa-2,5-dien-1-one.
Reduction: Formation of 2,3,4,4-Tetramethylcyclohexanol.
Substitution: Formation of halogenated derivatives such as 2,3,4,4-Tetramethylcyclohexa-2,5-dien-1-yl chloride.
科学的研究の応用
2,3,4,4-Tetramethylcyclohexa-2,5-dien-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,3,4,4-Tetramethylcyclohexa-2,5-dien-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity. The methyl groups contribute to the compound’s hydrophobic interactions, affecting its solubility and distribution in biological systems.
類似化合物との比較
Similar Compounds
2,3,4,4-Tetramethylcyclohexa-2,5-dien-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
2,3,4,4-Tetramethylcyclohexanol: Similar structure but fully saturated with a hydroxyl group.
2,3,4,4-Tetramethylcyclohexanone: Similar structure but fully saturated with a ketone group.
Uniqueness
2,3,4,4-Tetramethylcyclohexa-2,5-dien-1-ol is unique due to its combination of a hydroxyl group and multiple methyl groups on a cyclohexadiene ring. This structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
特性
CAS番号 |
89503-51-5 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
2,3,4,4-tetramethylcyclohexa-2,5-dien-1-ol |
InChI |
InChI=1S/C10H16O/c1-7-8(2)10(3,4)6-5-9(7)11/h5-6,9,11H,1-4H3 |
InChIキー |
YJTUSWLJBXJWSS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(C=CC1O)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


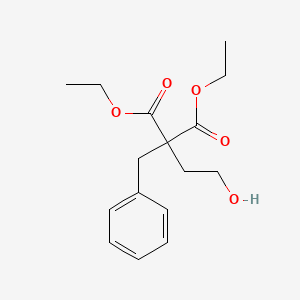

![1,1'-[Oxydi(4,1-phenylene)]bis[2-(4-chlorophenyl)ethan-1-one]](/img/structure/B14376817.png)
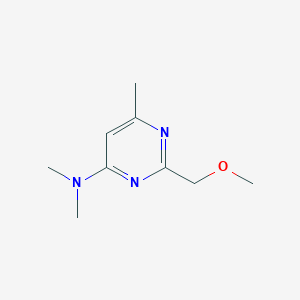
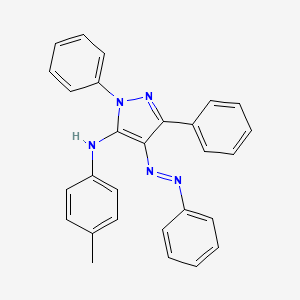
![N'-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide](/img/structure/B14376831.png)
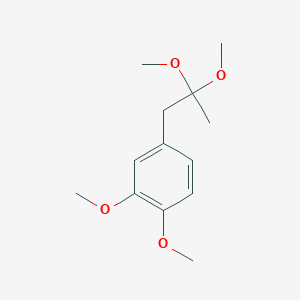
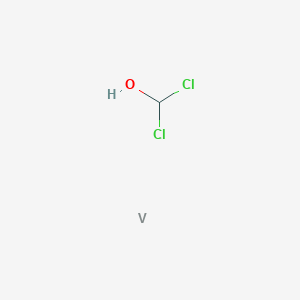

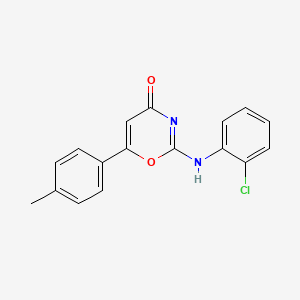
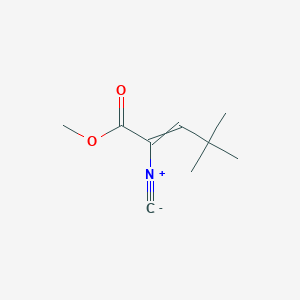
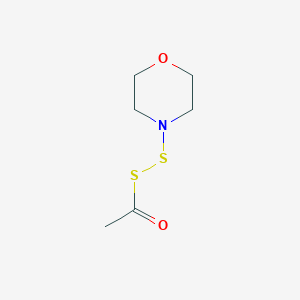
![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-imidazole](/img/structure/B14376889.png)
